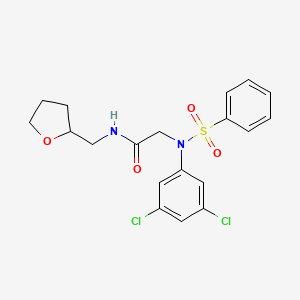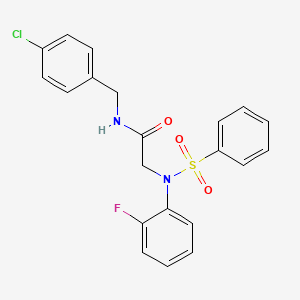
N-(trans-4-hydroxycyclohexyl)-3-(2-methylphenyl)-3-phenylpropanamide
Vue d'ensemble
Description
N-(trans-4-hydroxycyclohexyl)-3-(2-methylphenyl)-3-phenylpropanamide, also known as CP47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic properties. This compound was originally developed as a research tool to understand the mechanism of action of cannabinoids, but it has also been investigated for its potential use as a treatment for various medical conditions.
Mécanisme D'action
The mechanism of action of N-(trans-4-hydroxycyclohexyl)-3-(2-methylphenyl)-3-phenylpropanamide involves the activation of CB1 and CB2 receptors in the body. These receptors are located throughout the central and peripheral nervous systems and are involved in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, improve appetite, and modulate immune function. It has also been investigated for its potential use in the treatment of various medical conditions, including multiple sclerosis, epilepsy, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(trans-4-hydroxycyclohexyl)-3-(2-methylphenyl)-3-phenylpropanamide as a research tool is its ability to selectively activate CB1 and CB2 receptors without the psychoactive effects of THC, the primary psychoactive component of cannabis. This allows researchers to study the effects of cannabinoids on the body without the confounding effects of THC.
One of the limitations of this compound is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in cannabis. Additionally, its use as a research tool is limited by the fact that it is not approved for human use and may have unknown side effects.
Orientations Futures
There are several potential future directions for research on N-(trans-4-hydroxycyclohexyl)-3-(2-methylphenyl)-3-phenylpropanamide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved therapeutic properties and reduced side effects. Another area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various medical conditions. Finally, there is a need for further research on the effects of cannabinoids on the body and their potential therapeutic uses.
Applications De Recherche Scientifique
N-(trans-4-hydroxycyclohexyl)-3-(2-methylphenyl)-3-phenylpropanamide has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to bind to both CB1 and CB2 receptors, which are the primary receptors responsible for the effects of cannabinoids in the body.
Propriétés
IUPAC Name |
N-(4-hydroxycyclohexyl)-3-(2-methylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16-7-5-6-10-20(16)21(17-8-3-2-4-9-17)15-22(25)23-18-11-13-19(24)14-12-18/h2-10,18-19,21,24H,11-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAIPVDOOCMKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)NC2CCC(CC2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-{[(4-nitrophenyl)sulfonyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3929374.png)
![2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B3929380.png)
![2-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929383.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3929387.png)
![4-fluoro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3929393.png)



![10-benzoyl-11-(3,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929430.png)
![2-ethyl-4-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B3929433.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B3929435.png)
![4-chloro-N-[({2-[(4-nitrophenyl)amino]ethyl}amino)carbonothioyl]benzamide](/img/structure/B3929436.png)
![2-iodo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929457.png)
